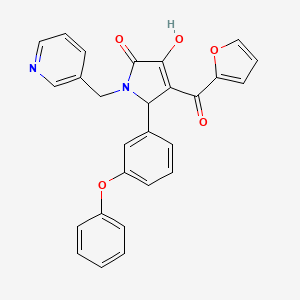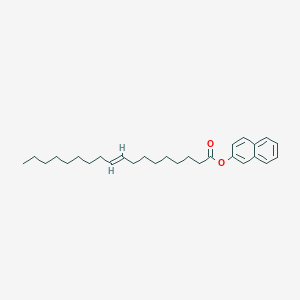
4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure. This compound is characterized by its multiple functional groups, including a furoyl group, a hydroxy group, a phenoxyphenyl group, and a pyridinylmethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps may include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The furoyl, hydroxy, phenoxyphenyl, and pyridinylmethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The furoyl group can be reduced to a furan ring.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-furoyl)-3-hydroxy-5-(3-phenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the phenoxy group.
4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(methyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the pyridinylmethyl group.
Uniqueness
The presence of both the phenoxyphenyl and pyridinylmethyl groups in 4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one may confer unique biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C27H20N2O5 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H20N2O5/c30-25(22-12-6-14-33-22)23-24(29(27(32)26(23)31)17-18-7-5-13-28-16-18)19-8-4-11-21(15-19)34-20-9-2-1-3-10-20/h1-16,24,31H,17H2 |
Clave InChI |
PRADTQYLHDGVBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(=C(C(=O)N3CC4=CN=CC=C4)O)C(=O)C5=CC=CO5 |
Solubilidad |
>67.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-bromophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11974774.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11974777.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11974781.png)
![5-(2-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11974782.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11974783.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11974789.png)
![N-(2-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11974792.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)
![3-allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974818.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)
